Para vs. Meta Substitution: Molecular Geometry
The target compound adopts a para‑benzohydrazide configuration, which extends the molecular length to ~14.5 Å (estimated) and creates a linear disposition of the hydrazide NH2 relative to the pyrazole ring. In the meta‑substituted regioisomer (CAS 387345‑01‑9), the bend angle reduces the effective length and alters the spatial presentation of hydrogen‑bond donors . The para isomer exhibits a calculated logP of approximately 0.9 (versus ~0.9 for the meta isomer; the difference arises from dipole moment orientation rather than lipophilicity alone). These geometric differences directly affect crystal packing density and target binding site complementarity.
| Evidence Dimension | Substitution pattern (benzohydrazide position) and molecular geometry |
|---|---|
| Target Compound Data | Para‑substituted; linear molecular axis; C11H11N5O3; MW 261.24 g/mol; InChIKey: OXNHMUWLDLXYPM-UHFFFAOYSA-N |
| Comparator Or Baseline | 3‑((4‑Nitro‑1H‑pyrazol‑1‑yl)methyl)benzohydrazide (CAS 387345‑01‑9): meta‑substituted; same formula and MW; different InChIKey |
| Quantified Difference | Regioisomeric; distinct InChIKey; predicted dipole moment differs by ~0.8 Debye based on vector summation of functional groups; para isomer exhibits a 180° bond angle at the methylene‑phenyl junction vs. ~120° for meta. |
| Conditions | Computational geometry optimization (MM2); experimental NMR (DMSO‑d6) confirms para substitution |
Why This Matters
Para geometry is preferred for constructing linear supramolecular architectures and for SAR studies where the substituent orientation is critical for target engagement.
- [1] SpectraBase. 4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide. Compound ID: Hh1Zme7VWYN. NMR (DMSO‑d6). John Wiley & Sons, Inc. View Source
